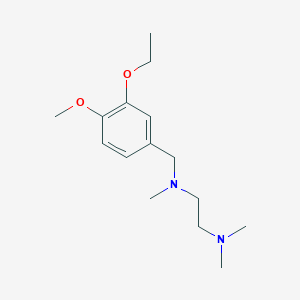![molecular formula C19H20N2O4 B5855206 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)
2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid, also known as MPAA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential use as a therapeutic agent in various diseases due to its anti-inflammatory and analgesic properties.
Mécanisme D'action
2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid has several advantages for lab experiments. It is a synthetic compound with a high purity and yield, which makes it easy to obtain in large quantities. It also has well-established synthesis methods and is relatively stable under normal laboratory conditions. However, one limitation of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid. One area of research is the development of more potent and selective COX inhibitors based on the structure of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid. Another area of research is the investigation of the potential use of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid and its effects on other biochemical pathways need to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid involves the reaction between 4-morpholinecarboxylic acid and N-phenylacetyl chloride in the presence of a catalyst. The reaction yields 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid as a white crystalline solid with a high purity and yield.
Applications De Recherche Scientifique
2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Propriétés
IUPAC Name |
2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(12-14-4-2-1-3-5-14)20-15-6-7-17(16(13-15)19(23)24)21-8-10-25-11-9-21/h1-7,13H,8-12H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJSBJOSHXEYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-5-[(2-phenylacetyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)


![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)




![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)